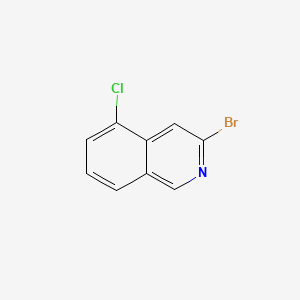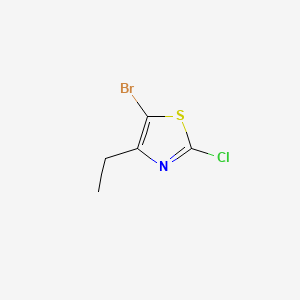
2-Bromo-3-iodo-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of “2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, which leads to the corresponding C-4 acid .Molecular Structure Analysis
The molecular formula of “2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is C6H3BrF3N . The InChI Key is OFGSIPQYQUVVPL-UHFFFAOYSA-N .Chemical Reactions Analysis
“2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is a reactant in the synthesis of chiral 4, 4’-Bipyridines . It is prepared from 3-Bromo-5-iodopyridine .Physical And Chemical Properties Analysis
“2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is slightly soluble in water . It is light sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies
A study conducted by Vural and Kara (2017) focused on the spectroscopic characterization of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine. They utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for characterization. The study also involved density functional theory (DFT) for exploring the geometric structure, vibrational frequencies, and chemical shifts. Additionally, the non-linear optical (NLO) properties were determined, suggesting potential applications in material science and optical engineering (Vural & Kara, 2017).
Organic Synthesis and Functionalization
In organic chemistry, the functionalization of halogenated pyridines has been a topic of interest. Cottet et al. (2004) explored the metalations and functionalizations of various halogenated (trifluoromethyl)pyridines, including 2-bromo-5-(trifluoromethyl)pyridine. Their work demonstrated the conversion of these compounds into carboxylic acids through selective deprotonation and carboxylation, highlighting the versatility of these compounds in synthesizing complex organic molecules (Cottet et al., 2004).
Halogen Bonding and Molecular Structures
The formation of self-complementary halogen-bonded dimers in the solid state has been studied by Oburn et al. (2015). They investigated a series of iodo- and bromo-phenylethynylpyridines, which included perfluoroiodo- and perfluorobromophenylethynyl derivatives. Their research provides insights into the structural aspects of halogen bonding, which is crucial for the development of new materials and understanding intermolecular interactions (Oburn et al., 2015).
Antimicrobial and DNA Interaction Studies
The antimicrobial activities and DNA interaction capabilities of 5-Bromo-2-(trifluoromethyl)pyridine were examined by Vural and Kara (2017). Their work included testing the molecule's effect on pBR322 plasmid DNA and its antimicrobial activities using the minimal inhibitory concentration method. This study opens pathways to exploring halogenated pyridines in biomedical applications, particularly in antimicrobial therapy and genetic studies (Vural & Kara, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-3-iodo-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZKOHHCEWRXBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673518 |
Source


|
| Record name | 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |
CAS RN |
1214323-90-6 |
Source


|
| Record name | 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)
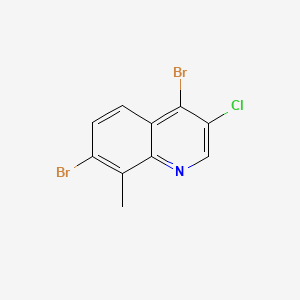
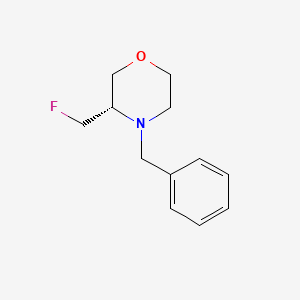
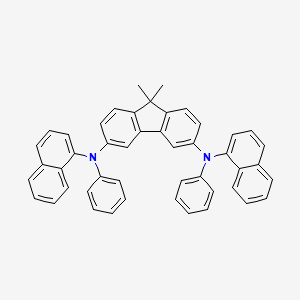
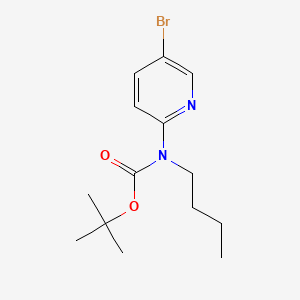
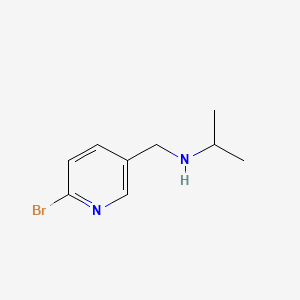
![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)
![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)

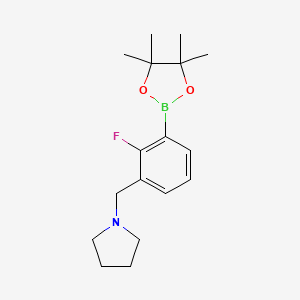
![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)
